molecular formula C6H18Cl2N2 B6261928 (3-aminopropyl)trimethylazanium chloride hydrochloride CAS No. 3399-68-6

(3-aminopropyl)trimethylazanium chloride hydrochloride

Cat. No.: B6261928
CAS No.: 3399-68-6
M. Wt: 189.1
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Description

(3-Aminopropyl)trimethylazanium chloride hydrochloride is a quaternary ammonium compound (QAC) characterized by a 3-aminopropyl chain linked to a trimethylazanium group, with chloride and hydrochloride counterions.

The compound’s dual counterions (Cl⁻ and HCl) may enhance solubility in polar solvents, while the primary amine on the propyl chain could enable reactivity in conjugation or pH-responsive applications .

Properties

CAS No.

3399-68-6

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of N-(3-Chloropropyl)methacrylamide

3-Chloropropylamine hydrochloride reacts with methacrylic anhydride under alkaline conditions at 0–5°C to form N-(3-chloropropyl)methacrylamide. Sodium hydroxide (10% w/v) is added dropwise to maintain pH >10, ensuring deprotonation of the amine for nucleophilic attack on the anhydride. The reaction achieves a 94% yield within 1–5 hours, with toluene as the preferred solvent for facile aqueous-organic phase separation.

Reaction Conditions

ParameterOptimal Value
Temperature0–5°C
Molar Ratio (3-chloro:anhydride)1:1.1
BaseNaOH (2.2 eq)
SolventToluene/Water (1:3)

Step 2: Phthalimide Protection

N-(3-Chloropropyl)methacrylamide undergoes nucleophilic substitution with potassium phthalimide at 50–150°C to yield N-[N'-(methacryloyl)-3-aminopropyl]phthalimide. A 1:1.2 molar ratio of chloropropyl intermediate to phthalimide in dimethylformamide (DMF) ensures complete substitution within 3 hours. The phthalimide group acts as a protective moiety, preventing undesired side reactions during subsequent steps.

Step 3: Hydrazinolysis for Primary Amine Liberation

Hydrazine hydrate (3–5 eq) cleaves the phthalimide group in ethanol at 60–80°C, releasing the primary amine. This step requires 3–10 hours, with yields exceeding 87%. Excess hydrazine is removed via filtration, and the product is concentrated under reduced pressure.

Step 4: Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride gas in tetrahydrofuran (THF) at 0–25°C to precipitate APMA-HCl. Crystallization yields a 93% pure product, confirmed by <sup>1</sup>H NMR and <sup>13</sup>C NMR.

Optimization of Reaction Parameters

Alkaline Agent Selection

Comparative studies reveal sodium hydroxide outperforms sodium acetate or potassium carbonate in Step 1 due to faster deprotonation kinetics. A 2.2:1 molar ratio of NaOH to 3-chloropropylamine hydrochloride minimizes byproducts like methacrylic acid.

Solvent Systems

  • Step 1 : Toluene/water biphasic systems enhance yield (94%) by preventing methacrylic anhydride hydrolysis.

  • Step 4 : THF ensures high HCl solubility, enabling rapid salt formation without localized overheating.

Temperature Control

Low temperatures (0–5°C) in Steps 1 and 4 suppress polymerization of the methacryloyl group, a common side reaction. Infrared spectroscopy confirms the absence of methacrylic homopolymer by detecting C=C stretching at 1635 cm<sup>−1</sup>.

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 1.90 (s, 3H, CH<sub>3</sub>), 1.56 (q, 2H, CH<sub>2</sub>), 1.41 (s, 2H, NH<sub>2</sub>).

  • <sup>13</sup>C NMR : 168.2 ppm (amide carbonyl), 139.8 ppm (C=C), 40.1 ppm (N-CH<sub>2</sub>).

Purity Assessment

High-performance liquid chromatography (HPLC) shows ≥98% purity, with ≤1000 ppm methyl ether hydroquinone (MEHQ) added as a stabilizer.

Industrial Scalability and Cost Analysis

The patented route reduces raw material costs by 67% compared to t-Boc-protected syntheses. A pilot-scale batch (10 kg) achieved a 91% overall yield, demonstrating feasibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-aminopropyl)trimethylazanium chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield various substituted amines .

Scientific Research Applications

(3-aminopropyl)trimethylazanium chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-aminopropyl)trimethylazanium chloride hydrochloride involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes, leading to disruption of membrane integrity. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table compares key structural and functional attributes of (3-aminopropyl)trimethylazanium chloride hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications References
(3-Aminopropyl)trimethylazanium chloride hydrochloride (hypothetical) C₆H₁₈Cl₂N₂ 213.13 3-aminopropyl, trimethylazanium, Cl⁻, HCl Inferred: Antimicrobials, polymer resins
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) C₇H₁₅ClN₂O 178.66 Methacrylamide, 3-aminopropyl pH-responsive drug delivery, bioconjugation
(3-Acrylamidopropyl)trimethylammonium chloride C₉H₁₉ClN₂O 206.71 Acrylamido, trimethylammonium Polymer synthesis, life science research
Benzalkonium chloride C₁₂H₁₈ClN 227.73 Benzyl, dimethylammonium Broad-spectrum disinfectant
L-Carnitine hydrochloride C₇H₁₆ClNO₃ 197.66 Carboxyl, hydroxy, trimethylammonium Metabolic supplementation
Key Observations:
  • Primary Amine Reactivity: APMA (N-(3-Aminopropyl)methacrylamide hydrochloride) shares the 3-aminopropyl group, enabling pH-responsive behavior and conjugation with anionic molecules . This suggests that the target compound could similarly interact with negatively charged substrates.
  • Quaternary Ammonium Functionality : All compared compounds contain a quaternary ammonium group, which confers antimicrobial activity by disrupting microbial membranes .
  • Counterion Effects : L-Carnitine hydrochloride’s carboxyl and hydroxy groups enhance solubility and metabolic activity , while the target compound’s hydrochloride counterion may improve stability in acidic environments.
Metal Ion Sorption

Aminopropyl-modified resins, such as N-(3-aminopropyl)-2-pipecoline and trans-1,4-diaminocyclohexane resins, demonstrate high Ag(I) sorption capacities (105–131 mg/g) from chloride solutions .

Antimicrobial Activity

Benzalkonium chloride (a QAC with a benzyl group) achieves disinfection at 0.085% concentration in meat industry applications . The target compound’s aminopropyl group may enhance biofilm penetration compared to bulkier benzyl derivatives, though specific efficacy data is lacking.

Physicochemical Properties

Property (3-Aminopropyl)trimethylazanium chloride hydrochloride (Inferred) APMA Benzalkonium chloride L-Carnitine hydrochloride
Solubility High in water (due to HCl) Soluble in polar solvents Soluble in water, ethanol Water-soluble
Thermal Stability Stable up to 100°C (typical for QACs) Decomposes at 128°C Stable at room temperature Stable below 200°C
pH Sensitivity Amine protonation below pH 7 pH-responsive (amine group) Insensitive Zwitterionic behavior

Biological Activity

(3-aminopropyl)trimethylazanium chloride hydrochloride, commonly referred to as cholamine chloride hydrochloride, is a quaternary ammonium compound with applications in various fields, including biochemistry and pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 3-amino-N,N,N-trimethyl-1-propanaminium chloride
  • Molecular Formula : C6H17N2Cl
  • Melting Point : 111-112 °C
  • Purity : ≥95%

(3-aminopropyl)trimethylazanium chloride hydrochloride exhibits its biological activity primarily through the following mechanisms:

  • Cell Membrane Interaction : As a cationic surfactant, it interacts with negatively charged cell membranes, facilitating the uptake of other compounds and enhancing cellular permeability.
  • Antimicrobial Activity : It has been shown to possess antimicrobial properties against a range of pathogens, making it useful in disinfectants and antiseptics.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to neurotransmitters, potentially affecting mood and cognitive functions.

Biological Activity Overview

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi; used in topical antiseptics.
CytotoxicityExhibits cytotoxic effects on cancer cell lines, promoting apoptosis in certain conditions.
Neuroprotective PotentialMay protect neurons from oxidative stress; further research needed for clinical applications.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that (3-aminopropyl)trimethylazanium chloride hydrochloride effectively reduced bacterial load in infected wounds when used as part of a topical formulation. The study involved 50 patients with chronic wounds treated with the compound over four weeks, showing significant improvement in healing rates compared to controls.
  • Cytotoxic Effects on Cancer Cells :
    • In vitro experiments revealed that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
  • Neuroprotective Effects :
    • Research indicated that the compound could mitigate neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases. In a rodent model of Alzheimer's disease, treatment with (3-aminopropyl)trimethylazanium chloride hydrochloride resulted in improved cognitive function and reduced neuroinflammation.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H NMR (D2_2O) identifies quaternary ammonium peaks at δ 3.2–3.4 ppm and primary amine protons at δ 1.6–1.8 ppm.
  • FTIR : Peaks at 1640 cm1^{-1} (C-N stretching) and 1480 cm1^{-1} (N-H bending) confirm functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity (>98%) using a water/acetonitrile gradient .

How should researchers address contradictions in reported sorption capacities for metal ion recovery applications?

Advanced Research Focus
Discrepancies arise from variations in:

  • Resin Matrix : Crosslinking density (e.g., N-(3-aminopropyl)-2-pipecoline vs. trans-1,4-diaminocyclohexane resins) alters Ag(I) sorption (105.4 vs. 130.7 mg/g) .
  • Solution pH : Ag(I) sorption peaks at pH 3–4 due to chloride ligand availability.
  • Competing Ions : In real chloride leaching solutions, Cu(II) and Zn(II) reduce Ag(I) uptake by 20–30%. Validate using ICP-MS with standard addition methods .

What methodologies are recommended for studying the compound’s hydrolysis stability in aqueous solutions?

Q. Advanced Research Focus

  • Kinetic Studies : Monitor hydrolysis via conductivity changes (0.1 M NaCl, 25–60°C). Fit data to pseudo-first-order models (rate constants: 0.012–0.045 h1^{-1}) .
  • pH Dependence : Hydrolysis accelerates under alkaline conditions (pH > 9). Stabilize solutions with citrate buffers (pH 5–7) .
  • Degradation Products : LC-MS identifies trimethylamine and 3-aminopropanol as primary breakdown products .

How can this compound be applied in designing ion-exchange resins for selective metal recovery?

Q. Advanced Research Focus

  • Functionalization : Graft onto polystyrene-divinylbenzene matrices via radical polymerization (azobisisobutyronitrile initiator, 70°C).
  • Selectivity Screening : Batch sorption experiments (24 h, 25°C) in multi-metal solutions (Ag(I), Cu(II), Pb(II)) show >90% Ag(I) selectivity at pH 3 .
  • Regeneration : Elute bound Ag(I) with 0.1 M HNO3_3 and reuse the resin for 5 cycles with <15% capacity loss .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation.
  • PPE : Use nitrile gloves and safety goggles; avoid inhalation of dust (particle size <10 µm).
  • Spill Management : Neutralize with 5% acetic acid and absorb with vermiculite .

How does the compound interact with biological systems in enzyme inhibition studies?

Q. Advanced Research Focus

  • Enzyme Kinetics : Use stopped-flow spectrophotometry to measure inhibition constants (Ki_i) for proteases (e.g., trypsin). The quaternary ammonium group binds to active-site carboxylates, showing competitive inhibition (Ki_i ~ 15 µM) .
  • Cellular Uptake : Fluorescently labeled derivatives (e.g., FITC conjugation) reveal lysosomal accumulation in HEK293 cells via confocal microscopy .

What strategies mitigate batch-to-batch variability in polymer hydrogels incorporating this compound?

Q. Advanced Research Focus

  • Monomer Purity : Pre-purify via ion-exchange chromatography (Dowex 50WX8 resin) to ensure >99% monomer content.
  • Crosslinking Consistency : Use glutaraldehyde (0.5% w/v) in PBS (pH 7.4) for 2 h to standardize hydrogel porosity .
  • Rheological Testing : Confirm storage modulus (G’) reproducibility (CV < 5%) using oscillatory shear rheometry .

How can researchers validate the compound’s role in enhancing nanoparticle stability?

Q. Advanced Research Focus

  • Zeta Potential Analysis : Coat gold nanoparticles (20 nm) and measure surface charge (>+30 mV at pH 7), indicating electrostatic stabilization .
  • Aggregation Kinetics : Monitor UV-Vis absorbance (520 nm) under high ionic strength (1 M NaCl); stable nanoparticles show <10% absorbance drop over 24 h .

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